molecular formula C18H11FN2O4 B2427780 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 931954-15-3

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2427780
CAS No.: 931954-15-3
M. Wt: 338.294
InChI Key: WIGUREPOIGJZHF-UHFFFAOYSA-N
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Description

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a methoxy-substituted chromenone moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The chromenone moiety can be introduced via a subsequent condensation reaction with suitable phenolic compounds .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and environmentally friendly solvents to streamline the process and reduce waste .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,

Properties

IUPAC Name

3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2O4/c1-23-14-4-2-3-11-9-13(18(22)24-15(11)14)17-20-16(21-25-17)10-5-7-12(19)8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGUREPOIGJZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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